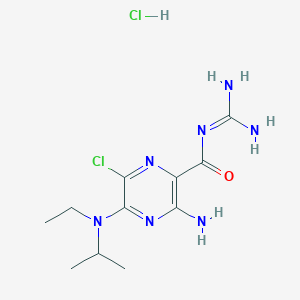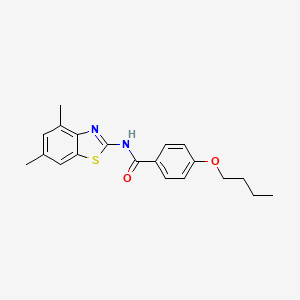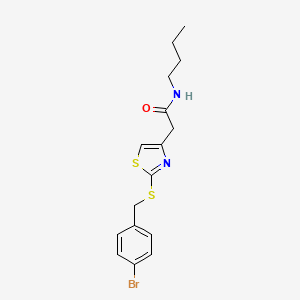
EIPA hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EIPA hydrochloride involves the reaction of amiloride with ethyl isopropylamine. The process typically includes the following steps:
Amiloride Synthesis: Amiloride is synthesized by reacting 3,5-diamino-6-chloropyrazine-2-carboxamide with cyanamide.
Ethyl Isopropylamine Addition: The synthesized amiloride is then reacted with ethyl isopropylamine under controlled conditions to form EIPA.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
EIPA hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amiloride derivatives .
Aplicaciones Científicas De Investigación
EIPA hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study ion transport and channel inhibition.
Biology: Employed in research on cellular processes such as autophagy and macropinocytosis.
Medicine: Investigated for its potential therapeutic effects in diseases like cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
EIPA hydrochloride exerts its effects by inhibiting the TRPP3 channel and Na+/H+ exchanger 3 (NHE3). This inhibition leads to enhanced autophagy and reduced macropinocytosis. The compound targets specific molecular pathways involved in ion transport and cellular homeostasis, making it a valuable tool in research on various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Amiloride: A parent compound of EIPA, known for its diuretic and potassium-sparing properties.
Benzamil: Another derivative of amiloride, used as a sodium channel blocker.
Dimethylamiloride: Similar to EIPA, it inhibits Na+/H+ exchangers but with different potency and selectivity.
Uniqueness of EIPA Hydrochloride
This compound is unique due to its specific inhibition of the TRPP3 channel and Na+/H+ exchanger 3 (NHE3), along with its ability to enhance autophagy and inhibit macropinocytosis. These properties make it particularly valuable in research on cancer, inflammation, and other diseases .
Propiedades
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBOQNLQNKPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2775730.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2775735.png)
![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)
![2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2775737.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)
![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)
![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-FLUOROPHENYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2775748.png)



